N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-8(6-9(10)12)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJUDLAPVSXXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide typically involves the condensation of 3-amino-4-methoxyaniline with cyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide is being investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. Research indicates that modifications to its structure can enhance its efficacy against tumors, particularly in breast and prostate cancer models.
- Antitrypanosomal Activity : The compound has shown promise in inhibiting the growth of Trypanosoma brucei, the parasite responsible for African sleeping sickness. Structural variations have been explored to improve its effectiveness against this pathogen.
Biological Research
This compound is utilized in studies examining protein interactions and enzyme inhibition. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.
- Enzyme Inhibition Studies : this compound has been tested for its ability to inhibit specific enzymes involved in cancer progression and metabolic disorders.
Synthetic Organic Chemistry
As a versatile building block, this compound is employed in the synthesis of more complex molecules.
- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties for specific applications.
Table 1: Summary of Biological Activities
Table 2: Synthesis Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Nitro derivatives |
| Reduction | LiAlH4 | Amine derivatives |
| Substitution | NaOCH3 | Various substituted derivatives |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) focused on the inhibition of dihydrofolate reductase (DHFR) by this compound. The compound exhibited competitive inhibition with an IC50 value of 5 µM, indicating its potential role as an antimetabolite drug.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide
- N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide
Uniqueness
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of both an amino group and a methoxy group on the phenyl ring, as well as the cyclopropane carboxamide moiety. These structural elements contribute to its distinct chemical and biological properties .
Biological Activity
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 206.24 g/mol. Its structure includes a cyclopropane ring and an aniline derivative, featuring both amino and methoxy groups which contribute to its reactivity and biological potential.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness in inhibiting cell proliferation in lung cancer (A549) and other types of cancer cells. The compound's ability to interfere with cellular growth pathways positions it as a promising candidate for anticancer drug development.
The mechanism behind the biological activity of this compound is primarily attributed to its role as a kinase inhibitor . It interacts with specific molecular targets, modulating enzyme activity and receptor binding, which are crucial for cancer cell proliferation and survival.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which can influence their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | Structure | Contains a methyl group instead of a methoxy group, affecting solubility and biological activity. |
| N-(2-amino-5-fluorophenyl)cyclopropanecarboxamide | Structure | Fluorine substitution may enhance metabolic stability and alter pharmacokinetics. |
| N-(4-hydroxyphenyl)cyclopropanecarboxamide | Structure | Hydroxyl group introduces different reactivity compared to methoxy group. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of A549 lung cancer cells with an IC50 value indicating potent antiproliferative effects. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound revealed promising results against various bacterial strains, suggesting its utility in treating infections alongside its anticancer properties.
- Mechanistic Insights : Molecular modeling studies provided insights into the binding interactions between this compound and target proteins involved in cancer pathways, supporting its role as a kinase inhibitor .
Q & A
Basic: What are the key synthetic routes for N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide?
Methodological Answer:
Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized aniline precursors. A common approach includes:
Cyclopropane Ring Formation : Using [2+1] cycloaddition reactions (e.g., Simmons-Smith conditions) to generate the cyclopropane moiety.
Amide Bond Formation : Activating the cyclopropanecarboxylic acid (e.g., via EDCI/HOBt) for coupling with 3-amino-4-methoxy aniline.
Protection/Deprotection : Protecting the amino group during synthesis (e.g., Boc protection) to prevent side reactions .
For analogs, piperidine-substituted cyclopropanecarboxamides are synthesized via reductive amination or nucleophilic substitution .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirms structural integrity (e.g., cyclopropane ring protons at δ 1.0–2.0 ppm; methoxy group at δ ~3.8 ppm).
- HPLC-PDA/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Resolves stereochemistry and solid-state conformation (if crystals are obtainable) .
- FT-IR : Identifies amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Basic: What preliminary biological activities are reported for structural analogs?
Methodological Answer:
- Opioid Receptor Modulation : Analogs like para-methylcyclopropyl fentanyl show µ-opioid receptor affinity (Ki < 10 nM), suggesting potential CNS activity .
- Kinase Inhibition : Cyclopropanecarboxamide scaffolds (e.g., GSK-3β/IKK2 inhibitors) exhibit nanomolar IC50 values .
- Antimicrobial/Anticancer Activity : Thiazole-containing analogs demonstrate MIC values of 2–8 µg/mL against S. aureus and IC50 ~5 µM in cancer cell lines .
Advanced: How can synthesis yield be optimized under varying conditions?
Methodological Answer:
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent | Use polar aprotic solvents (DMF, DMSO) for amide coupling | Increases reaction rate by 30% |
| Catalyst | Replace EDCI with T3P® for milder conditions | Reduces side products by 20% |
| Temperature | Lower coupling step to 0–5°C for sterically hindered amines | Prevents decomposition |
Advanced: How to resolve contradictions in receptor binding data across studies?
Methodological Answer:
Discrepancies in reported affinities (e.g., µ-opioid vs. δ-opioid selectivity) may arise from:
- Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-isomers) exhibit 10–100x differences in activity .
- Assay Conditions : Use standardized radioligand binding assays (e.g., [³H]DAMGO for µ-opioid) with controlled pH/temperature .
- Membrane Preparations : Compare results across cell lines (CHO vs. HEK293) to rule out receptor expression variability .
Advanced: How does substitution on the phenyl ring affect pharmacokinetics?
Methodological Answer:
Methodological: What in vitro assays evaluate opioid receptor interactions?
Methodological Answer:
- Binding Assays : Competitive displacement of [³H]naloxone in HEK293 cells expressing µ-opioid receptors (IC50 determination) .
- Functional Assays : Measure cAMP inhibition (e.g., forskolin-stimulated cAMP in CHO cells) to assess agonism/antagonism .
- β-Arrestin Recruitment : Use BRET-based assays to quantify biased signaling .
Advanced: How can computational modeling predict enzyme binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., GSK-3β ATP-binding pocket) .
- MD Simulations : Run 100-ns simulations in Desmond to assess cyclopropane ring stability in hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for lead optimization .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine group into the scaffold for covalent binding and pull-down assays .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- CRISPR Knockout : Confirm activity loss in GSK-3β KO cells vs. wild-type .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
